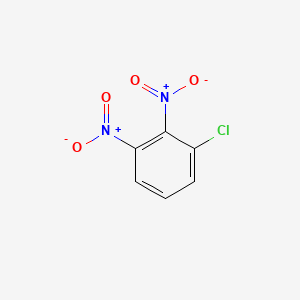![molecular formula C21H28O5 B13818312 [(4aR,4bR,8S,10aR,10bS,12aS)-10a,12a-dimethyl-2,5-dioxo-4,4a,4b,7,8,9,10,10b,11,12-decahydro-3H-naphtho[2,1-f]chromen-8-yl] acetate](/img/structure/B13818312.png)
[(4aR,4bR,8S,10aR,10bS,12aS)-10a,12a-dimethyl-2,5-dioxo-4,4a,4b,7,8,9,10,10b,11,12-decahydro-3H-naphtho[2,1-f]chromen-8-yl] acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “[(4aR,4bR,8S,10aR,10bS,12aS)-10a,12a-dimethyl-2,5-dioxo-4,4a,4b,7,8,9,10,10b,11,12-decahydro-3H-naphtho[2,1-f]chromen-8-yl] acetate” typically involves multiple steps, starting from simpler precursor molecules. The synthetic route may include the following steps:
Formation of the Naphthochromene Core: This step involves the cyclization of appropriate precursors to form the naphthochromene core. The reaction conditions may include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the cyclization process.
Functional Group Modifications: After forming the core structure, various functional groups are introduced or modified to achieve the desired chemical properties. This may involve oxidation, reduction, or substitution reactions using common reagents such as hydrogen peroxide, sodium borohydride, or halogenating agents.
Acetylation: The final step involves the acetylation of the hydroxyl group at the 8-position of the naphthochromene core. This is typically achieved using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors, automated synthesis systems, and optimized reaction conditions can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
“[(4aR,4bR,8S,10aR,10bS,12aS)-10a,12a-dimethyl-2,5-dioxo-4,4a,4b,7,8,9,10,10b,11,12-decahydro-3H-naphtho[2,1-f]chromen-8-yl] acetate” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or other reduced forms. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Halogenating agents, nucleophiles, and electrophiles are commonly used in these reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents (e.g., chlorine, bromine), nucleophiles (e.g., amines, alcohols), electrophiles (e.g., alkyl halides).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
科学的研究の応用
“[(4aR,4bR,8S,10aR,10bS,12aS)-10a,12a-dimethyl-2,5-dioxo-4,4a,4b,7,8,9,10,10b,11,12-decahydro-3H-naphtho[2,1-f]chromen-8-yl] acetate” has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
作用機序
The mechanism of action of “[(4aR,4bR,8S,10aR,10bS,12aS)-10a,12a-dimethyl-2,5-dioxo-4,4a,4b,7,8,9,10,10b,11,12-decahydro-3H-naphtho[2,1-f]chromen-8-yl] acetate” involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:
Enzyme Inhibition: It may inhibit specific enzymes involved in disease pathways, thereby reducing the progression of the disease.
Receptor Binding: The compound may bind to specific receptors on cell surfaces, modulating cellular responses and signaling pathways.
Gene Expression Modulation: It may influence the expression of certain genes, leading to changes in protein production and cellular functions.
類似化合物との比較
Similar Compounds
- (4aS,4bR,6aS,8S,10aS,10bS,12aS)-10a,12a-dimethylhexadecahydro-2H-naphtho[2,1-f]chromen-8-yl acetate
- (4aS,4bR,8S,10aR,10bS,12aS)-8-hydroxy-10a,12a-dimethyl-3,4,4a,4b,5,7,8,9,10,10a,10b,11,12,12a-tetradecahydronaphtho[2,1-f]quinolin-2(1H)-one
Uniqueness
The uniqueness of “[(4aR,4bR,8S,10aR,10bS,12aS)-10a,12a-dimethyl-2,5-dioxo-4,4a,4b,7,8,9,10,10b,11,12-decahydro-3H-naphtho[2,1-f]chromen-8-yl] acetate” lies in its specific structural features and functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C21H28O5 |
|---|---|
分子量 |
360.4 g/mol |
IUPAC名 |
[(4aR,4bR,8S,10aR,10bS,12aS)-10a,12a-dimethyl-2,5-dioxo-4,4a,4b,7,8,9,10,10b,11,12-decahydro-3H-naphtho[2,1-f]chromen-8-yl] acetate |
InChI |
InChI=1S/C21H28O5/c1-12(22)25-14-6-8-20(2)13(10-14)11-17(23)19-15(20)7-9-21(3)16(19)4-5-18(24)26-21/h11,14-16,19H,4-10H2,1-3H3/t14-,15-,16+,19+,20-,21-/m0/s1 |
InChIキー |
RGFGVMUONDKRBF-KJQYFISQSA-N |
異性体SMILES |
CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@@H]([C@@H]3C(=O)C=C2C1)CCC(=O)O4)C)C |
正規SMILES |
CC(=O)OC1CCC2(C3CCC4(C(C3C(=O)C=C2C1)CCC(=O)O4)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



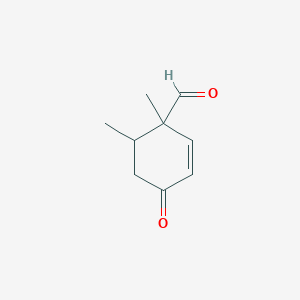


![sodium;[(4aR,6R,7R,7aR)-6-(6-aminopurin-9-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] 2-aminobenzoate](/img/structure/B13818272.png)
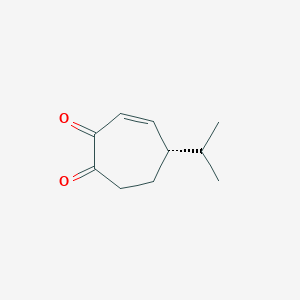
![(1S,4R,5S)-2,3-diazabicyclo[2.2.2]oct-2-ene-5-carboxylic acid](/img/structure/B13818282.png)

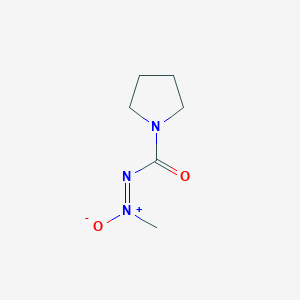

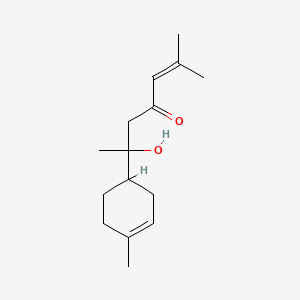
![2-chloro-4-[(E)-hydroxyiminomethyl]phenol](/img/structure/B13818313.png)

